molecular formula C24H32O4Si B15390931 ethyl (1R,2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-1-(hydroxymethyl)cyclopropane-1-carboxylate

ethyl (1R,2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-1-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B15390931
M. Wt: 412.6 g/mol
InChI Key: CNKSTVQAPGASSG-CYFREDJKSA-N
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Description

Ethyl (1R,2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-1-(hydroxymethyl)cyclopropane-1-carboxylate is a cyclopropane derivative characterized by its stereospecific (1R,2R) configuration and functional groups. The compound features:

  • A cyclopropane core with inherent ring strain, influencing its reactivity and stability.
  • A tert-butyldiphenylsilyl (TBDPS) ether at position 2, serving as a bulky protecting group for the hydroxymethyl moiety.
  • An ethyl ester at the carboxylate position, enhancing lipophilicity compared to methyl esters.

This compound is synthesized via high-yield routes (88% yield) involving silyl protection strategies, as noted in and . Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly where stereochemical precision and protected functionalities are critical.

Properties

Molecular Formula

C24H32O4Si

Molecular Weight

412.6 g/mol

IUPAC Name

ethyl (1R,2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-(hydroxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C24H32O4Si/c1-5-27-22(26)24(18-25)16-19(24)17-28-29(23(2,3)4,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,19,25H,5,16-18H2,1-4H3/t19-,24-/m0/s1

InChI Key

CNKSTVQAPGASSG-CYFREDJKSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CO

Canonical SMILES

CCOC(=O)C1(CC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Protecting Group Ester Type Notable Properties/Applications Reference
Target Compound C29H34O5Si 2-(TBDPS-O-CH2), 1-(hydroxymethyl) TBDPS Ethyl High-yield synthesis (88%); drug intermediate
Ethyl (1R,2R)-2-(((trimethylsilyl)oxy)methyl)cyclopropane-1-carboxylate C10H18O3Si TMS-O-CH2 TMS Ethyl Smaller silyl group; labile to mild acids
Ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate C7H11BrO2 Bromomethyl None Ethyl Reactive in SN2 reactions; alkylation agent
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate C7H12O3 2-hydroxyethyl None Methyl Lower lipophilicity; potential metabolite
Ethyl (1R,2R)-2-(1-((tert-butyldiphenylsilyl)oxy)-3-hydroxypropyl)cyclopropane-1-carboxylate C31H40O6Si Extended chain with TBDPS and hydroxyl TBDPS Ethyl Polyfunctional; used in multi-step synthesis

Key Comparative Insights

Silyl Protecting Groups
  • TBDPS (Target Compound) : Offers superior steric protection and stability under acidic conditions compared to trimethylsilyl (TMS) groups. Its bulkiness minimizes undesired side reactions but may reduce solubility in polar solvents .
  • TMS () : More readily cleaved under mild acidic or fluoride conditions, making it suitable for temporary protection in stepwise syntheses .
Functional Group Reactivity
  • Hydroxymethyl (Target) : Enables oxidation to carboxylates or conjugation via esterification. In contrast, bromomethyl () facilitates nucleophilic substitutions, e.g., in cross-coupling reactions .
  • Extended Chains () : The compound with a 3-hydroxypropyl-TBDPS substituent introduces additional hydroxyl functionality, broadening its utility in constructing complex architectures .
Stereochemistry and Bioactivity
  • The (1R,2R) configuration in the target compound ensures geometric compatibility with enzyme active sites, as seen in bioactive cyclopropane derivatives like anti-inflammatory agents (cf. ) .
  • Stereoisomers, such as (1S,2R)-methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate (), exhibit distinct physicochemical profiles, underscoring the importance of chiral resolution in drug development .
Ester Group Effects
  • Ethyl vs. Methyl Esters : Ethyl esters (target compound) enhance membrane permeability due to increased lipophilicity, whereas methyl esters () are more polar, favoring renal excretion .

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